molecular formula C10H11ClN4 B1527269 [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine CAS No. 1251118-88-3

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine

Cat. No. B1527269
M. Wt: 222.67 g/mol
InChI Key: SCNSRESKFMIBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine” is a chemical compound with the CAS Number 1251118-88-3 . It has a molecular weight of 222.68 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3 . This indicates the molecular structure of the compound. For a detailed structural analysis, please refer to a chemistry professional or a relevant research paper.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 222.68 . For more detailed physical and chemical properties, please refer to a chemistry professional or a relevant research paper.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having Acute Tox. 4 Oral hazard classification . Please handle this compound with appropriate safety measures.

properties

IUPAC Name

[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSRESKFMIBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CN)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 2
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 3
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 4
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Reactant of Route 6
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine

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